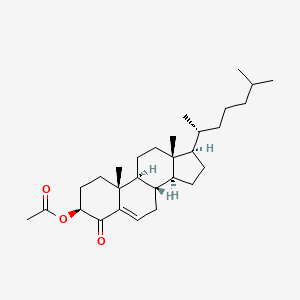
4-Oxocholest-5-en-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxocholest-5-en-3-yl acetate is a chemical compound with the molecular formula C29H46O3. It is a derivative of cholesterol and is characterized by the presence of an oxo group at the 4th position and an acetate group at the 3rd position of the cholest-5-ene skeleton
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxocholest-5-en-3-yl acetate typically involves the oxidation of cholesterol derivatives. One common method involves the use of cholesterol oxidase to convert cholesterol to cholest-4-en-3-one, which is then acetylated to form this compound . The reaction conditions often include the use of organic solvents and specific catalysts to facilitate the oxidation and acetylation processes.
Industrial Production Methods
Industrial production of this compound can be achieved through enzymatic conversion in an aqueous/organic biphasic system. This method utilizes cholesterol oxidase from Rhodococcus sp. to produce cholest-4-en-3-one, which is then purified and acetylated . The process involves extraction, washing, evaporation, column chromatography, and recrystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxocholest-5-en-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form different derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and acetyl chloride are used for acetylation reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
4-Oxocholest-5-en-3-yl acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of steroid drugs and other complex organic molecules.
Biology: It is studied for its potential effects on cellular processes and metabolic pathways.
Industry: It is used in the production of high-purity steroid derivatives for various industrial applications.
Wirkmechanismus
The mechanism of action of 4-Oxocholest-5-en-3-yl acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in cholesterol metabolism and steroid biosynthesis. The oxo and acetate groups play a crucial role in its biological activity, influencing its binding affinity and specificity for target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cholest-4-en-3-one: A precursor in the synthesis of 4-Oxocholest-5-en-3-yl acetate, with similar structural features but lacking the acetate group.
Cholest-5-en-3-yl acetate: Another derivative of cholesterol, differing in the position of the oxo group.
Uniqueness
This compound is unique due to the presence of both an oxo group at the 4th position and an acetate group at the 3rd position. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
CAS-Nummer |
56533-66-5 |
|---|---|
Molekularformel |
C29H46O3 |
Molekulargewicht |
442.7 g/mol |
IUPAC-Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4-oxo-1,2,3,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H46O3/c1-18(2)8-7-9-19(3)22-12-13-23-21-10-11-25-27(31)26(32-20(4)30)15-17-29(25,6)24(21)14-16-28(22,23)5/h11,18-19,21-24,26H,7-10,12-17H2,1-6H3/t19-,21+,22-,23+,24+,26+,28-,29-/m1/s1 |
InChI-Schlüssel |
CAGXAMRCJUHQSK-CWLZQRTDSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4=O)OC(=O)C)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4=O)OC(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


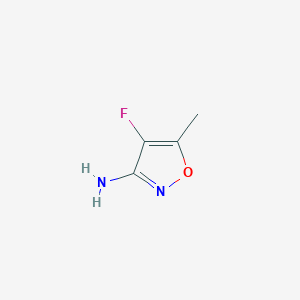
![3-Ethoxy-3-[4-[(3-pyrrol-1-ylphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13896936.png)
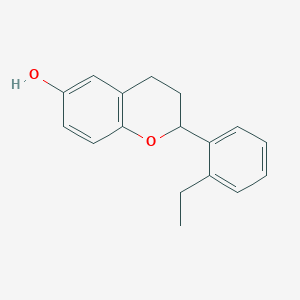

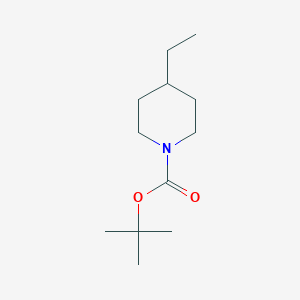

![7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B13896960.png)
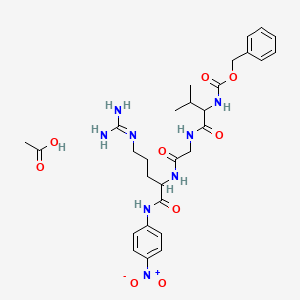
![ethyl N-[2-amino-4-[(3-methoxyphenyl)methoxy]phenyl]carbamate](/img/structure/B13896981.png)
![4-Bromo-1-[1-(2,2-dimethylpropoxy)cyclopropyl]-2-methylbenzene](/img/structure/B13896988.png)
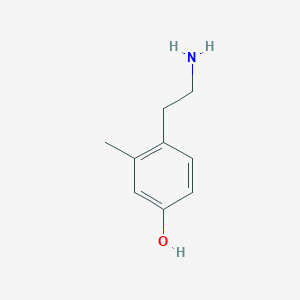
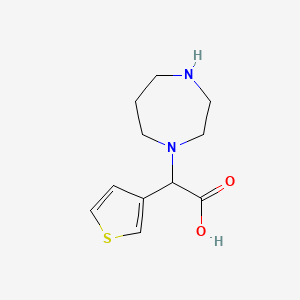
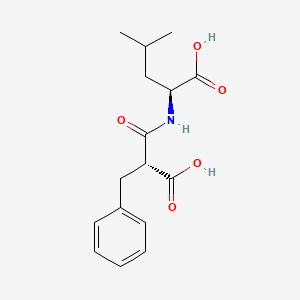
![[5-Methylsulfonyloxy-4-(phenylmethoxycarbonylamino)pentyl] methanesulfonate](/img/structure/B13897016.png)
